1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Lipophilicity LogP Membrane permeability

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS 1546447-45-3; also named 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) is a bicyclic heterocycle composed of a pyrazole ring fused to a partially saturated pyridine ring, bearing an N1-isopropyl substituent. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, it belongs to the pyrazolo[3,4-b]pyridine family—a scaffold recognized in over 300,000 derivatives and 2,400 patents for kinase inhibition, PDE modulation, and anti-proliferative applications.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13206186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CCCN2)C=N1
InChIInChI=1S/C9H15N3/c1-7(2)12-9-8(6-11-12)4-3-5-10-9/h6-7,10H,3-5H2,1-2H3
InChIKeyIYHWRIBRRWASPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine – CAS 1546447-45-3 Procurement & Selection Guide


1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS 1546447-45-3; also named 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) is a bicyclic heterocycle composed of a pyrazole ring fused to a partially saturated pyridine ring, bearing an N1-isopropyl substituent [1]. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, it belongs to the pyrazolo[3,4-b]pyridine family—a scaffold recognized in over 300,000 derivatives and 2,400 patents for kinase inhibition, PDE modulation, and anti-proliferative applications [2]. The tetrahydro saturation state and the branched N1-alkyl group distinguish this compound from both the fully aromatic and the N1-unsubstituted tetrahydro analogs, imparting quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that are critical for downstream synthetic and pharmacological utility.

Why 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by N1-Unsubstituted or Fully Aromatic Analogs


Substituting the target compound with 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) or 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (CAS 933734-43-1) alters three physicochemical parameters that govern membrane permeability, solubility, and intermolecular interactions: the computed XLogP shifts by approximately +0.7 to +0.8 log units, the topological polar surface area (TPSA) decreases by ~11–12 Ų, and the hydrogen bond donor count is reduced from 2 to 1 relative to the N1-unsubstituted tetrahydro analog [1][2]. In medicinal chemistry and chemical biology, these differences are non-trivial; a ΔlogP of 0.7 can correspond to a roughly 5-fold change in partition coefficient, while a TPSA below 30 Ų versus above 40 Ų crosses empirically defined thresholds for blood–brain barrier penetration [3]. Procurement of an incorrect analog therefore risks introducing a compound with meaningfully different physicochemical behavior in any assay, synthetic step, or formulation where lipophilicity or hydrogen-bonding capacity is a variable.

Quantitative Differentiation Evidence for 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine vs. Closest Analogs


Lipophilicity Advantage: XLogP of 1.6 vs. 0.8–0.9 for Unsubstituted Comparators

The computed XLogP3-AA value for 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is 1.6, compared to 0.8 for fully aromatic 1H-pyrazolo[3,4-b]pyridine and 0.9 for the N1-unsubstituted tetrahydro analog (4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) [1]. The ΔlogP of +0.7 to +0.8 relative to these analogs indicates a significantly higher partition into lipid phases, which is a primary determinant of passive membrane permeability and tissue distribution.

Lipophilicity LogP Membrane permeability ADME prediction

Reduced Polar Surface Area: TPSA of 29.9 Ų Enables Superior Membrane Penetration vs. Analogs Above 40 Ų

The topological polar surface area (TPSA) of the target compound is 29.9 Ų, substantially lower than the 41.6 Ų of 1H-pyrazolo[3,4-b]pyridine and the 40.7 Ų of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine [1]. The reduction of ~11–12 Ų is driven by N1 substitution eliminating a hydrogen-bond-donating NH and isopropyl-induced conformational effects. TPSA values below 30 Ų are associated with enhanced passive transcellular permeability, whereas values above 40 Ų begin to restrict membrane crossing.

Polar surface area Blood-brain barrier Permeability CNS drug design

Hydrogen Bond Donor Count Reduction: HBD = 1 vs. 2 for N1-Unsubstituted Tetrahydro Analog

The N1-isopropyl substitution reduces the hydrogen bond donor count from 2 (in 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, which bears both pyrazole NH and pyridine NH) to 1 (only the tetrahydro pyridine NH) in the target compound [1][2]. Each additional HBD is estimated to incur a desolvation penalty of ~1–2 kcal/mol for membrane permeation, and the reduction from 2 to 1 HBD may improve oral absorption potential within Lipinski's rule-of-five framework.

Hydrogen bonding Desolvation penalty Oral bioavailability Lipinski rule

Regioselective Synthetic Handle: Tetrahydro Ring Enables C5 Formylation vs. Aromatic Analogs

The 4,5- and 6,7-dihydro derivatives of pyrazolo[3,4-b]pyridine, including the tetrahydro subclass, exhibit distinct regioselectivity under Vilsmeier–Haack conditions, affording exclusively pyrazolo[3,4-b]pyridine-5-carbaldehydes, whereas the fully aromatic system reacts differently or requires alternative conditions . This regiospecific formylation at C5 provides a synthetic entry point that is not accessible with the aromatic 1H-pyrazolo[3,4-b]pyridine scaffold, enabling divergent derivatization strategies.

Regioselective functionalization Vilsmeier-Haack formylation Building block utility C-C bond formation

Recommended Application Scenarios for 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring CNS-Penetrant Physicochemical Properties

The target compound's combination of XLogP 1.6 and TPSA 29.9 Ų falls within the optimal range for CNS drug candidates (logP 1–3, TPSA < 60 Ų) [1][2]. When procuring a pyrazolo[3,4-b]pyridine core for fragment-based screening against CNS kinase targets (e.g., GSK-3β, TRKA, or ALK), the N1-isopropyl tetrahydro derivative offers inherently better predicted permeability than either the fully aromatic 1H-pyrazolo[3,4-b]pyridine (XLogP 0.8, TPSA 41.6 Ų) or the N1-unsubstituted tetrahydro analog (XLogP 0.9, TPSA 40.7 Ų). This reduces the need for subsequent physicochemical optimization steps.

Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridine Libraries via Regioselective C5 Formylation

The tetrahydro pyridine ring directs Vilsmeier–Haack formylation to the C5 position with high regioselectivity, a transformation not replicable with the same efficiency on fully aromatic pyrazolo[3,4-b]pyridines [1]. This enables efficient construction of 5-carbaldehyde intermediates for subsequent diversification (reductive amination, Knoevenagel condensation, Grignard addition), which are key intermediates in the synthesis of A1 adenosine receptor antagonists and PDE4 inhibitors. Procurement of the N1-isopropyl derivative secures both the formylation handle and the pre-installed branched alkyl group required for target engagement in these programs.

ADME Profiling of N1-Alkyl Pyrazolo[3,4-b]pyridine Series for Lead Optimization

When conducting systematic structure–property relationship (SPR) studies across N1-alkyl pyrazolo[3,4-b]pyridines, the isopropyl derivative provides a critical branching-point reference. Its single rotatable bond (vs. zero for N1-H or N1-methyl) and computed XLogP of 1.6 allow teams to quantify the incremental contribution of N1-branching to permeability, metabolic stability, and CYP inhibition profiles. Comparative data against the N1-methyl (XLogP ~0.8–1.2) and N1-ethyl analogs are essential for building predictive PK models [2].

Chemical Biology Probe Development Targeting Intracellular Protein–Protein Interactions

The reduced HBD count (1 vs. 2 for the N1-unsubstituted tetrahydro analog) and low TPSA (29.9 Ų) make the target compound a preferred core for designing cell-permeable probes [1]. In chemical biology applications where the pyrazolo[3,4-b]pyridine scaffold is used to disrupt intracellular PPIs (e.g., bromodomain or Wnt signaling targets), minimizing HBD count while maintaining the tetrahydro ring's conformational flexibility can significantly improve cell penetration, as predicted by the Veber rule linking reduced HBD to enhanced oral bioavailability [3].

Quote Request

Request a Quote for 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.